This compound is cataloged under the CAS number 947179-19-3 and is primarily used in research settings, particularly in the synthesis of biologically active molecules. Its classification as a carbamate places it within a group known for diverse applications, including pharmaceuticals and agrochemicals .
The synthesis of tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate typically involves the protection of an amine group using tert-butyl chloroformate. The general synthetic route can be outlined as follows:
The molecular structure of tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate features several key elements:
The structural representation can be summarized using SMILES notation: O=C(OC(C)(C)C)NC1=NC(C(F)F)=CS1
, indicating how atoms are connected in the molecule .
The molecular geometry can be analyzed using computational chemistry methods to understand its stability and reactivity patterns under various conditions.
tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate can participate in several types of chemical reactions:
The major products from these reactions include substituted derivatives of thiazole or corresponding amines, depending on the nucleophile used.
The mechanism of action for tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate involves its interaction with specific biological targets such as enzymes or receptors:
Studies have shown that modifications to the thiazole ring can significantly influence biological activity, making this compound a candidate for further medicinal chemistry exploration.
The physical properties of tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structure and purity.
tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate has several scientific applications:
Carbamate groups (–O–CO–NH–) serve as versatile bioisosteres in medicinal chemistry due to their unique hybrid properties, combining characteristics of esters and amides while avoiding key limitations. The resonance stabilization between carbonyl and amine groups (Figure 1) confers proteolytic resistance 3–4 kcal/mol stronger than analogous amides, significantly enhancing metabolic stability [4]. This allows carbamates to mimic peptide bonds in biological targets without susceptibility to enzymatic degradation. Their semi-polar nature (logP range: 2.5–4.0) enables efficient cell membrane penetration, including blood-brain barrier transit, as demonstrated by CNS-active carbamate drugs like rivastigmine [4] [7].
Table 1: Key Physicochemical Properties of Carbamates vs. Analogs
Parameter | Carbamates | Amides | Ureas |
---|---|---|---|
C–N rotational barrier | 15–16 kcal/mol | 18–20 kcal/mol | 12–14 kcal/mol |
Proteolytic stability | High | Low | Moderate |
H-bond donor capacity | Moderate | Strong | Strong |
H-bond acceptor capacity | Strong | Moderate | Weak |
Additionally, carbamates exhibit dual hydrogen-bonding capability: the carbonyl oxygen acts as a strong hydrogen-bond acceptor, while the N–H group serves as a moderate donor. This facilitates targeted interactions with enzyme active sites, such as serine hydrolases, where carbamates form pseudo-irreversible complexes with catalytic serine residues (e.g., acetylcholinesterase inhibition) [4] [7]. The tunable cis/trans isomerism (energy difference: 1–1.5 kcal/mol) further allows conformational adaptation to binding pockets through solvent and pH-dependent effects [4].
Carbamates play critical roles in protease inhibitor design by enabling backbone hydrogen bonding and enhancing binding specificity. In HIV-1 protease inhibitors like darunavir, the bis-tetrahydrofuranylurethane moiety forms essential hydrogen bonds with Asp29/Asp30 backbone residues in the enzyme's S2 subsite. This binding paradigm inhibits both enzymatic activity and dimerization, providing high resilience against resistance mutations [5]. Similarly, SARS-CoV-2 Mpro inhibitors incorporate carbamates to anchor the P2 ligand in the substrate-binding cleft, with computational studies confirming nanomolar affinity (ΔG < -9 kcal/mol) through:
Table 2: Carbamate-Containing Protease Inhibitors in Clinical Use
Drug | Target | Carbamate Function | Clinical Application |
---|---|---|---|
Darunavir | HIV-1 protease | P2 ligand anchoring | AIDS therapy |
Ritonavir | HIV-1 protease | Half-life extension | Pharmacoenhancer |
Telaprevir* | HCV NS3/4A | Covalent serine trapping | Hepatitis C |
4896-4038† | SARS-CoV-2 Mpro | S1/S2 subsite occupation (in silico) | COVID-19 (investigational) |
*Discontinued; †Investigational compound from docking studies [5] [8]
The tert-butyl carbamate group specifically enhances pharmacokinetics by modulating electron distribution and steric bulk. In polycyclic TLR7/8 antagonists, it suppresses oxidative metabolism, improving plasma half-lives 3–5-fold compared to unmasked analogs [10].
Carbamates exhibit distinct advantages over ureas and amides in drug design:
Metabolic Stability:
Binding Interactions:
Synthetic Versatility:- Carbamates allow sequential derivatization via:1. Alcohol coupling (R–OH)2. Amine conjugation (R'–NH₂)- Tert-butyl carbamates serve as amine-protecting groups cleavable under mild acid conditions, enabling orthogonal synthesis [4] [6]
In cholinesterase inhibitors, carbamates outperform amides by 100-fold in inhibition duration (e.g., rivastigmine vs. tacrine) due to carbamylation of the catalytic serine. Hybrid molecules like tacrine-carbamate conjugates leverage this mechanism, achieving IC₅₀ values of 0.8–5 nM against AChE through dual-site binding [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: